molecular formula C8H10O2 B090301 1,4-Dimethoxybenzene CAS No. 150-78-7

1,4-Dimethoxybenzene

Cat. No.: B090301
CAS No.: 150-78-7
M. Wt: 138.16 g/mol
InChI Key: OHBQPCCCRFSCAX-UHFFFAOYSA-N
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Description

1,4-Dimethoxybenzene: is an organic compound with the molecular formula C8H10O2 . It is one of three isomers of dimethoxybenzene and appears as a white solid with an intensely sweet floral odor. This compound is naturally produced by several plant species, including willow, tea, hyacinth, and zucchini .

Mechanism of Action

Target of Action

1,4-Dimethoxybenzene is an organic compound with the formula C6H4(OCH3)2 . It is one of three isomers of dimethoxybenzene It has been identified as a major psychoactive chemical in musk willow (salix aegyptiaca) by its ability to cause somnolescence and depressed activity .

Mode of Action

The mode of action of this compound involves electrophilic aromatic substitution reactions . The reaction involves the formation of the electrophile, followed by nucleophilic attack of the arene, and rearomatization of the ring . In the case of this compound, the active electrophile is the t-butyl cation .

Biochemical Pathways

It is known that the compound is involved in the friedel-crafts alkylation of aromatic rings . This reaction is a method of introducing alkyl groups into aromatic rings, which can significantly alter the properties of the aromatic compound.

Pharmacokinetics

Its physical and chemical properties such as its solubility in water and organic solvents, and its boiling and melting points, suggest that it may have good bioavailability .

Result of Action

The result of this compound’s action can vary depending on its application. In the context of its use in perfumes and soaps, the compound contributes a sweet, floral odor . In a biological context, it has been identified as a major psychoactive chemical in musk willow (Salix aegyptiaca), causing somnolescence and depressed activity .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity can be affected by the presence of strong oxidizing agents, with which it may react violently . Furthermore, its stability and efficacy in biological systems may be influenced by factors such as pH, temperature, and the presence of other biochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dimethoxybenzene is typically synthesized through the methylation of hydroquinone using dimethyl sulfate and an alkali . The reaction involves the following steps:

  • Hydroquinone is dissolved in an aqueous solution of sodium hydroxide.
  • Dimethyl sulfate is then added to the solution, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques helps in achieving industrial-scale production .

Chemical Reactions Analysis

Types of Reactions: 1,4-Dimethoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 1,2-Dimethoxybenzene
  • 1,3-Dimethoxybenzene
  • Hydroquinone dimethyl ether
  • p-Methoxyanisole

Comparison: 1,4-Dimethoxybenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, this compound has a distinct sweet floral odor and is more commonly used in perfumes and soaps .

Properties

IUPAC Name

1,4-dimethoxybenzene
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InChI

InChI=1S/C8H10O2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3
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InChI Key

OHBQPCCCRFSCAX-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC=C(C=C1)OC
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Molecular Formula

C8H10O2
Record name 1,4-DIMETHOXYBENZENE
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Related CAS

42500-66-3
Record name Benzene, 1,4-dimethoxy-, homopolymer
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DSSTOX Substance ID

DTXSID0022014
Record name Hydroquinone dimethyl ether
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Molecular Weight

138.16 g/mol
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Physical Description

1,4-dimethoxybenzene appears as colorless crystals. (NTP, 1992), White solid with an odor of sweet clover; [Hawley] Colorless solid; [CAMEO] White crystalline chips; [MSDSonline], Solid, WHITE FLAKES WITH CHARACTERISTIC ODOUR., White crystals
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Boiling Point

414.7 °F at 760 mmHg (NTP, 1992), 212.6 °C, 210.00 to 213.00 °C. @ 760.00 mm Hg, 212 °C
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Flash Point

88 °C
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Solubility

Slightly soluble (NTP, 1992), SLIGHTLY SOL IN WATER; VERY SOL IN ETHER, BENZENE, 1:10 IN 95% ALCOHOL, SOL IN ACETONE, Solubility in water: none, Slightly soluble in water, soluble (in ethanol)
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Density

1.053 at 131 °F (NTP, 1992) - Denser than water; will sink, 1.0526 @ 55 °C/55 °C
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Vapor Pressure

0.08 [mmHg], Vapor pressure, kPa at 20 °C:
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Color/Form

LEAFLETS FROM WATER, WHITE FLAKES

CAS No.

150-78-7
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Melting Point

133 °F (NTP, 1992), 58-60 °C, 55 - 56 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1,4-Dimethoxybenzene
Reactant of Route 2
1,4-Dimethoxybenzene
Reactant of Route 3
1,4-Dimethoxybenzene
Reactant of Route 4
1,4-Dimethoxybenzene
Reactant of Route 5
1,4-Dimethoxybenzene
Reactant of Route 6
1,4-Dimethoxybenzene

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